4'-Undecyl[1,1'-biphenyl]-4-carbonitrile
Overview
Description
[1,1’-Biphenyl]-4-carbonitrile, 4’-undecyl- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a carbonitrile group at the 4-position and an undecyl chain at the 4’-position. It is used in various scientific research applications due to its unique structural properties.
Mechanism of Action
Biochemical Pathways:
Due to the lack of comprehensive studies, we can only speculate on the affected pathways. Biphenyl derivatives often impact cellular processes related to inflammation, oxidative stress, and cell signaling
Result of Action:
The molecular and cellular effects of 4-Cyano-4’-undecylbiphenyl remain speculative. It may modulate cellular responses related to inflammation, cell growth, or apoptosis .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, exposure to UV light may lead to degradation. Additionally, interactions with other chemicals or proteins in the environment could impact its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 4’-undecyl- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various biphenyl derivatives.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-carbonitrile, 4’-undecyl- may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-carbonitrile, 4’-undecyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-4-carbonitrile, 4’-undecyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials, such as liquid crystalline polymers.
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Biphenyl]-4,4’-dicarboxylic acid
- [1,1’-Biphenyl]-4,4’-diol
- [1,1’-Biphenyl]-4,4’-dicarbaldehyde
Uniqueness
[1,1’-Biphenyl]-4-carbonitrile, 4’-undecyl- is unique due to the presence of both a carbonitrile group and an undecyl chain, which impart distinct chemical and physical properties. These structural features make it suitable for specific applications in material science and organic synthesis.
Properties
IUPAC Name |
4-(4-undecylphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N/c1-2-3-4-5-6-7-8-9-10-11-21-12-16-23(17-13-21)24-18-14-22(20-25)15-19-24/h12-19H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJBPYUXIFSTAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5070363 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5070363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65860-74-4 | |
Record name | 4′-Undecyl[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65860-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-undecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065860744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5070363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-undecyl[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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